molecular formula C13H6ClF3N2O5 B14480741 2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene CAS No. 67278-03-9

2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene

Cat. No.: B14480741
CAS No.: 67278-03-9
M. Wt: 362.64 g/mol
InChI Key: QKOSTJKHODTJIT-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene is an aromatic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, nitro, phenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, to facilitate the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and yield of the synthesis process.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing groups enhance its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with enzymes and receptors, potentially affecting biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

67278-03-9

Molecular Formula

C13H6ClF3N2O5

Molecular Weight

362.64 g/mol

IUPAC Name

4-chloro-1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H6ClF3N2O5/c14-10-8(13(15,16)17)6-9(18(20)21)12(11(10)19(22)23)24-7-4-2-1-3-5-7/h1-6H

InChI Key

QKOSTJKHODTJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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